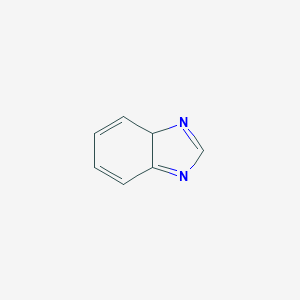

3aH-benzimidazole

Descripción

Propiedades

Número CAS |

166985-95-1 |

|---|---|

Fórmula molecular |

C7H6N2 |

Peso molecular |

118.14 g/mol |

Nombre IUPAC |

3aH-benzimidazole |

InChI |

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-6H |

Clave InChI |

VRKAZVNMMPXRKG-UHFFFAOYSA-N |

SMILES |

C1=CC2C(=NC=N2)C=C1 |

SMILES canónico |

C1=CC2C(=NC=N2)C=C1 |

Sinónimos |

3aH-Benzimidazole(9CI) |

Origen del producto |

United States |

Synthetic Methodologies for 3ah-benzimidazole Ring Systems

Generation of 3aH-Benzimidazole via Nitrene Intermediates

The intramolecular reactions of nitrene intermediates are a powerful tool for the formation of nitrogen-containing heterocyclic compounds. The generation of imidoylnitrenes and vinylnitrenes followed by their cyclization onto an aromatic ring provides a direct pathway to the benzimidazole core, with the initial product often being the transient 3aH-tautomer.

Synthetic Protocols Involving Imidoylnitrenes

Imidoylnitrenes, generated from suitable precursors, can undergo intramolecular cyclization to furnish benzimidazole derivatives. A notable method involves the photolytic cleavage of N-arylamidinosulphimides. researchgate.netresearchgate.netresearchgate.net This process generates a reactive imidoylnitrene species which subsequently attacks the ortho-position of the N-aryl group.

When the ortho-positions of the N-aryl substituent are unsubstituted, the reaction typically leads to the formation of stable 1H-benzimidazoles. However, when both ortho-positions are blocked, for instance with methyl groups, the initially formed this compound intermediate is compelled to undergo further rearrangements. researchgate.netresearchgate.net These rearrangements can include skeletal shifts, such as researchgate.netacs.org and the less common researchgate.netuq.edu.au sigmatropic shifts, leading to a variety of final products. researchgate.net The intermediacy of the this compound is key to understanding the formation of these rearranged products. acs.org

Formation from Vinylnitrene Cyclizations

Vinylnitrenes, typically generated from the thermal decomposition of vinyl azides, also serve as precursors for heterocyclic systems. The cyclization of a vinylnitrene onto an adjacent aromatic ring can lead to the formation of indole and related structures. While direct formation of 3aH-benzimidazoles from simple vinylnitrenes is less common, the underlying principle of nitrene cyclization is a cornerstone of heterocyclic synthesis. For example, the thermal decomposition of azidocinnamates is a well-established method for producing indoles via vinylnitrene intermediates. This strategy has been instrumental in the synthesis of complex natural products.

Precursor Design: Azidocinnamates and N-Arylamidinosulphimides

The design of the precursor molecule is critical for the successful generation of the desired nitrene intermediate and subsequent cyclization.

N-Arylamidinosulphimides : These compounds are effective precursors for imidoylnitrenes. They can be synthesized and subsequently cleaved, often under photolytic conditions, to release the nitrene. researchgate.netresearchgate.netresearchgate.net The substitution pattern on the N-aryl ring dictates the ultimate fate of the cyclized product. As mentioned, ortho-substitution is a key strategic element, forcing the initially formed this compound to rearrange. researchgate.netresearchgate.net

Azidocinnamates : These molecules are the classical precursors to vinylnitrenes used in indole synthesis. The azide group, upon thermolysis or photolysis, extrudes dinitrogen to generate the highly reactive vinylnitrene, which then undergoes cyclization.

The table below summarizes the precursors and the resulting heterocyclic systems.

| Precursor | Intermediate | Key Reaction Condition | Primary Product(s) |

| N-Arylamidinosulphimides | Imidoylnitrene | Photolysis | Benzimidazoles, Rearranged products via this compound intermediate |

| Azidocinnamates | Vinylnitrene | Thermolysis | Indoles |

Approaches Involving Iminodiaziridine Rearrangements Leading to 3aH-Benzimidazoles

A distinct and mechanistically interesting approach to benzimidazole derivatives involves the thermal rearrangement of iminodiaziridines, three-membered rings containing two nitrogen atoms and an exocyclic imino group.

Valence Isomerization and Ring-Expansion Pathways

(Arylimino)diaziridines can undergo thermal rearrangement through a cascade of reactions. The process is initiated by a valence isomerization, specifically a researchgate.netresearchgate.net N-shift, which transforms the (arylimino)diaziridine into a highly reactive and elusive 1-aryl-3-iminodiaziridine intermediate. researchgate.net This intermediate is at a crucial branch point. It can undergo a triaza-Cope rearrangement, leading to the formation of 2-amino-1H-benzimidazoles. Alternatively, it can experience an electrocyclic opening of the N-C bond to generate a conjugated azomethine imine (a 1,5-dipole), which then undergoes a 1,5-electrocyclization to yield 3-amino-2H-indazoles. researchgate.net

The formation of the this compound structure arises under specific substitution patterns.

Strategic Manipulation of Substituent Effects on Reaction Selectivity

The outcome of the iminodiaziridine rearrangement is highly dependent on the substituents present on the aryl ring, particularly at the ortho positions. This substituent effect provides a powerful tool for directing the reaction towards a desired product.

Unsubstituted Ortho Positions : When the ortho positions on the aryl group of the 1-aryl-3-iminodiaziridine intermediate are available, the reaction preferentially yields a mixture of 2-amino-1H-benzimidazoles and fluorescent 3-amino-2H-indazoles. researchgate.net

Blocked Ortho Positions : If both ortho positions are blocked, for example by methyl groups, the pathways leading to indazoles and 1H-benzimidazoles are sterically hindered. This forces the reaction down a different path, resulting in the formation of deeply yellow 2-imino-2,3-dihydro-3aH-benzimidazoles. researchgate.net These 3aH-benzimidazoles are often stable enough to be isolated, though they may slowly dimerize via a Diels-Alder reaction. researchgate.net

The strategic use of ortho-blocking groups is therefore essential for the synthesis and isolation of the this compound ring system from iminodiaziridine precursors.

The following table illustrates the influence of ortho-substitution on the product distribution from the rearrangement of 1-aryl-3-iminodiaziridine intermediates.

| Ortho-Substituents on N-Aryl Group | Major Product(s) |

| Unsubstituted | 2-Amino-1H-benzimidazole, 3-Amino-2H-indazole |

| Disubstituted (e.g., 2,6-dimethyl) | 2-Imino-2,3-dihydro-3aH-benzimidazole |

Emerging and Advanced Synthetic Strategies for Accessing this compound Frameworks

The synthesis of the this compound framework represents a unique challenge in heterocyclic chemistry. Unlike the aromatic and highly stable 1H-benzimidazole tautomer, the 3aH-isomer is a non-aromatic, strained system. Consequently, it often exists as a transient or elusive intermediate in chemical reactions, readily rearranging to its more stable counterpart. researchgate.netresearchgate.net However, specific advanced synthetic strategies have been developed to generate these reactive intermediates, sometimes allowing for their trapping or even isolation when appropriately substituted. These methods often involve high-energy intermediates or photochemical approaches.

One notable advanced strategy involves the ring expansion of (arylimino)diaziridines. researchgate.net This method can lead to the formation of 2-imino-2,3-dihydro-3aH-benzimidazoles, particularly when the ortho positions on the aryl ring are blocked by substituents such as methyl groups. researchgate.net This substitution pattern appears to inhibit the typical rearrangement pathways that would otherwise lead to the formation of 1H-benzimidazoles. researchgate.net The resulting 3aH-benzimidazoles are deeply colored and have been observed to undergo dimerization through Diels-Alder reactions, a characteristic reactivity for this diene-like structure. researchgate.net

Another significant approach is the photolytic cleavage of N-arylamidinosulphimides. researchgate.netiupac.org This reaction generates highly reactive imidoylnitrene intermediates, which can subsequently cyclize. When both ortho-positions of the N-aryl group are substituted, the cyclization can lead to a variety of products that are understood to arise from the rearrangement of an initially formed this compound. researchgate.net Although the this compound intermediates themselves are often not isolated in these reactions, their formation is inferred from the final product distribution, which can include skeletal rearrangements and sigmatropic shifts. researchgate.netresearchgate.net

These emerging strategies highlight a sophisticated area of heterocyclic synthesis where the goal is to access high-energy, reactive intermediates that are typically avoided in classical synthetic routes. The key to successfully forming the this compound framework lies in carefully designing precursors and reaction conditions that favor the desired cyclization pathway while kinetically disfavoring the rapid tautomerization to the more stable aromatic 1H-benzimidazole system.

| Starting Material | Method | Key Features | Product Type | Reference |

| N',N''-Diaryl-N-hydroxyguanidine O-sulfonic acids (with ortho-substituents) | Rearrangement of (arylimino)diaziridine intermediates | Formation of isolable, though reactive, 3aH-benzimidazoles. Requires blocked ortho-positions to prevent rearrangement. | 2-Imino-2,3-dihydro-3aH-benzimidazole | researchgate.net |

| N-arylamidinosulphimides (with ortho-substituents) | Photolytic cleavage to form imidoylnitrenes followed by cyclization | This compound is a proposed, unisolated intermediate leading to rearranged products. | Rearranged benzimidazole derivatives | researchgate.net |

Mechanistic Investigations of 3ah-benzimidazole Formation and Transformation

Elucidation of Reaction Mechanisms in 3aH-Benzimidazole Generation Cascades

The formation of the this compound ring system is frequently observed as part of a reaction cascade, a sequence of intramolecular reactions where the product of one step becomes the substrate for the next. These cascades are often initiated from acyclic or different heterocyclic precursors, leading to the formation of the this compound intermediate, which is typically not isolated but inferred from the final products.

One significant pathway involves the thermal rearrangement of (arylimino)diaziridines. researchgate.netresearchgate.netresearchgate.net Mechanistic studies suggest that this process begins with a valence isomerization via a researchgate.netiupac.org-N-shift , which is the rate-determining step, to produce a highly reactive 1-aryl-3-iminodiaziridine intermediate. researchgate.netresearchgate.net This intermediate can then undergo one of two competing pericyclic reactions:

An electrocyclic opening of the N-C bond to form a conjugated azomethine imine (a 1,5-dipole), which subsequently cyclizes to yield indazole derivatives. researchgate.net

A triaza-Cope rearrangement , a type of iupac.orgiupac.org-sigmatropic shift, that directly leads to a 2-imino-2,3-dihydro-3aH-benzimidazole. researchgate.netresearchgate.net

This cascade is particularly prominent when both ortho-positions on the N-aryl substituent are blocked (e.g., by methyl groups). researchgate.netresearchgate.net The steric hindrance prevents the alternative cyclization pathways that lead to indazoles, thereby funneling the reaction through the triaza-Cope rearrangement to form the this compound derivative. researchgate.net

Another well-documented generation cascade involves the cyclization of imidoylnitrenes. iupac.orgresearchgate.netscribd.com These nitrenes can be generated through methods like the photolysis of N-aryl-benzimidoylsulphimides or the pyrolysis of corresponding tetrazoles. scribd.com The resulting imidoylnitrene undergoes a rapid intramolecular cyclization by attacking the ortho-position of the aryl ring, forming the transient this compound intermediate. iupac.org The subsequent fate of this intermediate depends heavily on the substitution pattern, leading to either stable benzimidazoles or further rearranged products. researchgate.netscribd.com

| Precursor | Key Cascade Steps | Resulting Intermediate | Reference |

|---|---|---|---|

| (Arylimino)diaziridine | researchgate.netiupac.org-N Shift → 1-Aryl-3-iminodiaziridine → Triaza-Cope Rearrangement | 2-Imino-2,3-dihydro-3aH-benzimidazole | researchgate.netresearchgate.net |

| N-Aryl-benzimidoylsulphimide / Tetrazole | Photolysis / Pyrolysis → Imidoylnitrene → Intramolecular Cyclization | This compound | iupac.orgscribd.com |

Intramolecular Rearrangements Involving the this compound Scaffold

Once formed, the strained, non-aromatic this compound core is prone to a variety of intramolecular rearrangements to achieve a more stable state. These transformations are often complex and can involve different types of sigmatropic shifts and skeletal reorganizations.

While sigmatropic rearrangements are a hallmark of this compound chemistry, researchgate.networldscientific.com-sigmatropic shifts are not a commonly reported pathway for this specific heterocyclic system in the reviewed scientific literature. Reactions such as the Wagner-Meerwein rearrangement are classic examples of researchgate.networldscientific.com-shifts but are not typically associated with the transformation of the this compound scaffold itself. uh.edu The reactivity of this intermediate is dominated by other, more favorable rearrangement pathways.

Rearrangements involving researchgate.netiupac.org-shifts and other complex skeletal changes are more characteristic of this compound chemistry. While a researchgate.netiupac.org-shift can initiate the cascade leading to the this compound, subsequent rearrangements of the scaffold itself are often of a different order. researchgate.netresearchgate.net

Key rearrangements include:

researchgate.net- and researchgate.netacs.org-Sigmatropic Shifts : In studies of ortho-blocked N-arylbenzimidoyl nitrenes, the initially formed this compound intermediate is proposed to undergo successive sigmatropic shifts. researchgate.netscribd.comresearchgate.net For instance, a sequence of a researchgate.net-vinyl shift followed by a researchgate.net-imidoyl shift can explain the formation of cyclopentapyrimidine products. scribd.com In some cases, rare researchgate.netacs.org-methyl migrations have also been proposed. researchgate.net

researchgate.netresearchgate.net-Hydrogen Shift : When the ortho-substituent on the N-aryl group is a methyl group, a researchgate.netresearchgate.net-hydrogen shift can occur from the methyl group to the imine nitrogen of the this compound ring. researchgate.netresearchgate.net This generates an orthoquinonoid intermediate, which then undergoes a 1,6-electrocyclization to furnish a 2-amino-3,4-dihydroquinazoline, representing a significant skeletal transformation. researchgate.netresearchgate.net

Aromatization : The most straightforward transformation is the rearomatization to the thermodynamically stable 1H-benzimidazole. iupac.org This often occurs via a hydrogen shift, formally a researchgate.net-shift, to relieve the strain of the 3aH-system.

| Rearrangement Type | Description | Resulting Product(s) | Reference |

|---|---|---|---|

| researchgate.net- and researchgate.netacs.org-Shifts | Consecutive sigmatropic shifts of vinyl, imidoyl, or alkyl groups. | Cyclopentapyrimidines, Rearranged Benzimidazoles | researchgate.netscribd.comresearchgate.net |

| researchgate.netresearchgate.net-H Shift & Electrocyclization | Hydrogen transfer from an ortho-methyl group followed by ring closure. | 2-Amino-3,4-dihydroquinazolines | researchgate.netresearchgate.net |

| Aromatization ( researchgate.net-H Shift) | Migration of a hydrogen atom to restore the aromatic benzimidazole system. | 1H-Benzimidazole | iupac.org |

Analysis of[1][2]-Sigmatropic Shifts within this compound Systems

The Role of this compound as a Reactive Intermediate in Complex Heterocyclic Syntheses

The this compound is a quintessential example of a reactive intermediate—a transient species that acts as a crucial branching point in a reaction mechanism. Its fleeting existence is confirmed by the array of products that can only be explained by its formation and subsequent transformation. researchgate.netresearchgate.net In many synthetic routes, particularly those starting from precursors with ortho-substituted N-aryl groups, the this compound is the first cyclic product formed, but it is rarely the final one. researchgate.netscribd.com

Its primary role is to provide a pathway to more complex or rearranged heterocyclic structures that would be difficult to access directly. For example, the photolytic cleavage of N-arylamidinosulphimides generates imidoylnitrenes which cyclize to 3aH-benzimidazoles. researchgate.net When ortho positions are substituted, this intermediate cannot easily aromatize and is instead diverted into pathways involving skeletal rearrangements and sigmatropic shifts, yielding products like cyclopentapyrimidines. researchgate.netresearchgate.net

Furthermore, the stability of certain this compound derivatives, such as the deeply yellow 2-imino-2,3-dihydro-3aH-benzimidazoles, is just sufficient to allow for intermolecular reactions. researchgate.netresearchgate.net These intermediates have been observed to undergo Diels-Alder dimerization reactions, showcasing their role as a reactive diene in cycloaddition chemistry. researchgate.netresearchgate.net Thus, the this compound is not merely a stopover on the way to a stable benzimidazole but a key mechanistic hub that enables the synthesis of a variety of other complex heterocyclic systems.

Proton-Coupled Electron Transfer (PCET) Mechanisms in Benzimidazole-Related Reactivity Leading to Novel Transformations

In a different context from transient intermediates, the stable benzimidazole scaffold is central to the study of Proton-Coupled Electron Transfer (PCET) reactions, which are fundamental to biological energy conversion. worldscientific.comosti.gov Bio-inspired molecular constructs, typically linking a phenol to a benzimidazole (BIP), have been synthesized to model the TyrZ-His190 redox relay in Photosystem II. nih.gov

In these systems, the benzimidazole moiety acts as a proton acceptor or a proton wire. acs.orgosti.gov Upon one-electron oxidation of the phenol (often initiated by photoexcitation), a concerted transfer of both the electron and one or more protons occurs. nih.gov

One-Electron, One-Proton Transfer (E1PT) : In simple benzimidazole-phenol dyads, the oxidation of the phenol is coupled with the transfer of the phenolic proton to the imidazole nitrogen.

One-Electron, Two-Proton Transfer (E2PT) : When the benzimidazole is further substituted with a terminal proton acceptor (TPA) group, a hydrogen-bonded network is established. acs.org Oxidation of the phenol triggers a Grotthuss-type proton translocation, where the phenolic proton moves to the benzimidazole, and the benzimidazole N-H proton moves to the TPA, resulting in a two-proton shift coupled to a single electron transfer. acs.org

Mechanistic studies using first-principles molecular dynamics simulations have shown that these PCET processes, while concerted, are often asynchronous on an ultrafast timescale. nih.gov The electron transfer is typically followed by the first proton transfer within ~100 fs, with subsequent proton transfers occurring hundreds of femtoseconds later. nih.gov By extending these systems with multiple benzimidazole units, researchers are designing molecular "proton wires" capable of long-distance proton translocation, which is crucial for developing advanced artificial photosynthetic and energy conversion technologies. osti.gov

Computational and Theoretical Elucidation of 3ah-benzimidazole Chemistry

Quantum Chemical Studies on the Electronic Structure and Energetics of 3aH-Benzimidazole

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecular structures. For the benzimidazole system, these studies are crucial for mapping the potential energy surface of its various tautomers and isomers, including the this compound form.

Density Functional Theory (DFT) has become a primary tool for investigating the structural and energetic properties of benzimidazole derivatives. nih.govnih.gov DFT calculations allow for the optimization of molecular geometries to find the most stable conformations and the calculation of relative energies between different isomers. ekb.eg

Studies on benzimidazole tautomerism show that the 1H-benzimidazole form is the most stable. nih.gov The this compound species exists as a higher-energy intermediate. Computational studies have identified reaction pathways where this compound is formed with a relatively low activation barrier, such as through the cyclization of a phenylnitrene radical cation, which proceeds with a barrier of only 4 kcal/mol. datapdf.com DFT calculations are used to map the potential energy surface for such transformations, confirming the structure as a minimum on the surface and determining its stability relative to reactants, products, and other isomers. acs.orgrsc.org

A comparative table of computed relative energies for benzimidazole isomers, derived from typical DFT studies, is shown below.

| Isomer | Relative Energy (kcal/mol) | Stability |

| 1H-Benzimidazole | 0 (Reference) | Most Stable |

| This compound | > 0 | Less Stable |

Note: The exact energy difference can vary based on the level of theory and basis set used in the calculation.

Alongside DFT, ab initio and semi-empirical methods are employed to predict the reactivity of molecules. rsc.orgrsc.org Ab initio methods, while computationally intensive, provide high accuracy for electronic properties. Semi-empirical methods, such as AM1, PM3, and PM5, offer a computationally less expensive alternative and are effective for studying tautomeric equilibria in large heterocyclic systems. researchgate.net

For this compound, these methods are critical for predicting its chemical behavior. For instance, computational studies show that once formed, the this compound intermediate can readily undergo a 1,5-H shift to yield the more stable 1H-benzimidazole. datapdf.com Both ab initio and semi-empirical molecular dynamics simulations can model this process "on-the-fly," providing a detailed trajectory of the reaction and predicting the likelihood and timescale of such rearrangements. rsc.org These calculations help in understanding why this compound is a transient species.

Density Functional Theory (DFT) Applications for Structural Conformation and Stability

Theoretical Prediction and Interpretation of Spectroscopic Properties for this compound Species (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Theoretical calculations are essential for predicting and interpreting the spectroscopic signatures of molecules, which is particularly useful for identifying transient species like this compound. q-chem.comtau.ac.il

By calculating properties such as NMR chemical shifts and IR vibrational frequencies, computational models provide a theoretical spectrum that can be compared with experimental data. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net Similarly, the calculation of the Hessian matrix in a frequency calculation yields harmonic vibrational frequencies that correspond to peaks in an IR spectrum. q-chem.comtau.ac.il

These predictive capabilities are crucial for distinguishing between isomers. beilstein-journals.orgbeilstein-journals.org The calculated spectra for this compound would show distinct differences from that of 1H-benzimidazole due to the sp³-hybridized carbon at the 3a position and the altered electronic structure. For example, the ¹³C NMR chemical shift for the C3a atom would be significantly different from any signal in the 1H-benzimidazole spectrum. Experimental observation of signals matching these theoretical predictions would provide strong evidence for the formation of the this compound intermediate. researchgate.net

A table illustrating the kind of data generated from these theoretical predictions is presented below.

| Spectrum | Predicted Feature for this compound | Comparison with 1H-Benzimidazole |

| ¹³C NMR | Unique signal for sp³ C3a atom | All aromatic signals in 1H form |

| ¹H NMR | Signal for proton at C3a | No equivalent proton in 1H form |

| IR | C-H stretching frequency for sp³ C-H bond | Only sp² C-H stretching frequencies |

Mechanistic Insights Derived from Computational Modeling of this compound Reactions

Computational modeling is a powerful tool for elucidating complex reaction mechanisms at a molecular level. researchgate.netasianpubs.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, as well as calculate the activation energies associated with each step.

A key example involving this compound is its formation from the intramolecular cyclization of a phenylnitrene radical cation. datapdf.com Computational modeling of this reaction pathway reveals a low-energy transition state leading to the this compound intermediate. The subsequent step, a 1,5-hydride shift, is also modeled to show that it proceeds readily, explaining the transient nature of the 3aH species and its conversion to the thermodynamically favored 1H-benzimidazole. These mechanistic studies provide a detailed, step-by-step picture of the reaction dynamics that is often inaccessible through experimental observation alone.

Development of Quantitative Structure-Activity Relationships (QSAR) for this compound Derivatives and Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to correlate the chemical structure of compounds with their biological activity. ijpsr.comorientjchem.org For the benzimidazole scaffold, numerous QSAR models have been developed to predict activities such as antimicrobial, antiviral, and anticancer effects. nih.govnih.govmdpi.comnih.gov

The QSAR methodology involves several steps:

Data Set Compilation : A series of benzimidazole analogues with known biological activities is assembled. nih.gov

Descriptor Calculation : Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. DFT is often used to compute quantum chemical descriptors like HOMO/LUMO energies, dipole moment, and atomic charges. biolscigroup.usresearchgate.net Other descriptors can include LogP, molecular weight, and topological indices. ijpsr.com

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation linking the descriptors to the biological activity. ijpsr.comresearchgate.net

Validation : The model's predictive power is rigorously tested using internal and external validation techniques. nih.govbiolscigroup.us

For benzimidazole derivatives, QSAR studies have identified that descriptors related to electronic properties, hydrophobicity (LogP), and molecular shape are often critical for their activity. nih.govbiolscigroup.us

Reactivity and Transformation Pathways of this compound

The this compound system, a non-aromatic tautomer of the stable benzimidazole structure, represents a class of highly reactive and often elusive intermediates in heterocyclic chemistry. researchgate.netresearchgate.net Its transient nature dictates a unique set of chemical behaviors, primarily characterized by pathways that lead to more stable configurations. The study of its reactivity is crucial for understanding various reaction mechanisms, including rearrangements and the formation of novel heterocyclic structures.

Advanced Spectroscopic and Structural Characterization Techniques for 3ah-benzimidazole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Dynamic Processes and Tautomerism

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic processes and tautomeric equilibria in benzimidazole systems. beilstein-journals.orgencyclopedia.pub Due to the rapid proton exchange between the nitrogen atoms in N-unsubstituted benzimidazoles, NMR spectra in solution often show averaged signals, which can complicate precise signal assignment. beilstein-journals.orgnih.gov

The tautomerism of benzimidazole compounds is significantly influenced by the solvent's dielectric constant and its ability to form hydrogen bonds with the tautomers. researchgate.net To overcome the challenge of rapid proton exchange, which leads to signal averaging, specialized NMR techniques and conditions are employed. beilstein-journals.orgresearchgate.net Lowering the temperature (variable-temperature NMR) or using specific solvents like hexamethylphosphoramide-d18 (HMPA-d18), which is effective at slowing down prototropic exchanges, allows for the observation of distinct signals for the different tautomeric forms. beilstein-journals.orgencyclopedia.pub For instance, variable-temperature NMR experiments on some benzimidazole derivatives have shown that at low temperatures, such as 203 K, the individual tautomers can be resolved and their ratios determined. researchgate.net

Solid-state NMR, specifically techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), is also invaluable as it suppresses prototropic tautomerism, allowing for the unambiguous assignment of carbon and nitrogen signals in the solid state where tautomerism is often blocked. beilstein-journals.orgnih.gov By comparing solution, solid-state, and theoretically calculated (GIAO/DFT) chemical shifts, researchers can definitively assign the tautomeric positions (C3a/C7a, C4/C7, and C5/C6) of NH-benzimidazoles. beilstein-journals.orgnih.gov These combined approaches provide critical data on the kinetics and thermodynamics of these dynamic processes. encyclopedia.pub

Table 1: Selected Research Findings from NMR Studies on Benzimidazole Tautomerism

| Compound Studied | NMR Technique | Key Findings | Reference |

| 1H-Benzimidazole | ¹H, ¹³C, ¹⁵N NMR, DNMR | Prototropic rate measured in HMPA-d18; unambiguous assignment of tautomeric positions. | beilstein-journals.org |

| Omeprazole sulfide | Variable-Temperature NMR | At 203 K, the two tautomers were separated and their ratio determined to be 6:4. The free energy of activation for tautomeric interchange was calculated. | researchgate.net |

| (R)-Lansoprazole | Variable-Temperature NMR | Only one tautomer was present at 203 K, with tautomerism observed as the temperature increased. | researchgate.net |

| 2-Alkyl-benzimidazoles | ¹³C NMR | In CDCl₃, a set of four sharp signals indicated tautomeric equilibrium, while in DMSO-d₆, seven signals suggested a non-symmetric ring. | nih.gov |

X-ray Diffraction Analysis of Stabilized 3aH-Benzimidazole Derivatives or Related Strained Ring Systems

While the direct X-ray diffraction analysis of the highly reactive this compound is not feasible, the study of its stabilized derivatives and related structures provides crucial insights into the geometry and bonding of the core ring system. scilit.commdpi.com Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of these molecules, offering precise data on atomic positions, bond lengths, and bond angles. afjbs.comnih.gov

Table 2: Crystallographic Data for Selected Benzimidazole Derivatives

| Compound | Crystal System | Key Structural Features | Reference |

| 3-[(1H-Benzimidazol-2-yl)sulfanylmethyl]benzonitrile | Monoclinic | Dihedral angle of 51.8(2)° between benzimidazole and benzene rings; intermolecular N—H⋯N hydrogen bonds form chains. | nih.gov |

| 2-(1H-benzimidazol-2-yl)phenol (BIP) | Not specified | Planar molecule; crystal structure stabilized by π-π interactions and hydrogen bonds. | scilit.com |

| 1,2-diphenyl-1H-benzimidazole (DPBI) | Not specified | Planar benzimidazole core; structure features C—H…N hydrogen bond and C—H…π interactions. | scilit.com |

| Benzimidazole fused-1,4-Oxazepine derivative | Not specified | Molecular structure confirmed by X-ray analysis, showing good agreement with DFT calculations. | mdpi.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates Linked to this compound Pathways

Electron Paramagnetic Resonance (EPR) spectroscopy is an essential technique for detecting and characterizing paramagnetic species, such as radical intermediates, that may form during reactions involving benzimidazole pathways. nih.govwhiterose.ac.uk The synthesis of the 5,6-dimethylbenzimidazole ligand of vitamin B12 in anaerobic organisms provides a key example. nih.govacs.org This biosynthesis involves the conversion of 5-aminoimidazole ribotide (AIR) to 5-hydroxybenzimidazole (HBI) by a radical S-adenosyl-L-methionine (SAM) enzyme. nih.govacs.org

Using EPR spectroscopy, researchers have successfully characterized a radical intermediate in this reaction. nih.govacs.org By employing various isotopologues of the substrate, they were able to extract hyperfine parameters, which helped in identifying the structure of the intermediate as an imidazole-centered π-radical. nih.gov EPR studies have also been used to demonstrate that the synthesis of certain benzimidazoles can proceed through a radical-induced pathway, where the addition of a radical scavenger suppresses the formation of the product. whiterose.ac.ukresearchgate.net In some cases, EPR spectra reveal the magnetic interaction between an organic radical intermediate and a metal center, such as cob(II)alamin, providing further details on the reaction mechanism. nih.gov

Table 3: EPR Spectroscopy Findings in Benzimidazole-Related Radical Pathways

| System Studied | EPR Finding | Significance | Reference |

| Anaerobic biosynthesis of 5,6-dimethylbenzimidazole | Characterization of an aminoimidazole radical intermediate. | Provided new constraints on the proposed mechanism for this complex rearrangement. | nih.govacs.org |

| Photocatalytic synthesis of 2-methylbenzimidazole | In situ EPR detected DMPO spin adducts, confirming the presence of radical intermediates. | Indicated that the formation of the benzimidazole proceeds via a radical intermediate. | whiterose.ac.ukresearchgate.net |

| Ethanolamine Ammonia-Lyase with ethanolamine | Detection of an organic radical intermediate spin-coupled to cob(II)alamin. | Showed the unpaired electron is localized on C1 of the substrate, a key mechanistic detail. | nih.gov |

Advanced Mass Spectrometry Techniques for Mechanistic Pathway Confirmation

Advanced mass spectrometry (MS) techniques are instrumental in elucidating the reaction mechanisms and fragmentation pathways of benzimidazole derivatives. researchgate.netjournalijdr.com Methods such as Electrospray Ionization (ESI) and Electron Impact (EI) mass spectrometry, often coupled with tandem mass spectrometry (MS/MS or MS³), provide detailed information about molecular ions and their fragmentation patterns. afjbs.comresearchgate.netjournalijdr.com

The study of these fragmentation pathways helps to confirm proposed molecular structures. researchgate.net For instance, characteristic fragmentation of the benzimidazole core often involves the sequential loss of HCN molecules, which occurs through the opening of the imidazole ring. researchgate.net High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF), allows for accurate mass measurements, which further validates the proposed elemental compositions of fragment ions. researchgate.net By comparing the fragmentation of a compound with its analogues, researchers can confirm structural features with a higher degree of certainty. researchgate.net This detailed structural information is crucial for confirming the products and intermediates of complex reaction pathways leading to various benzimidazole derivatives. journalijdr.comresearchgate.net

Table 4: Mass Spectrometry Applications in Benzimidazole Research

| MS Technique | Application | Key Findings | Reference |

| QTRAP-MS², MS³, QTOF/MS/MS | Study of 1-(aminoaryl)benzimidazoles fragmentation. | Proposed detailed fragmentation pathways, including the sequential loss of two HCN groups from the benzimidazole core. | researchgate.net |

| Electron Impact Mass Spectrometry (EI-MS) | Investigation of open-chain intermediates of benzimidazole derivatives. | Confirmed the structures of imidazobenzodiazepine products by analyzing the fragmentation of their open-chain intermediates. | journalijdr.com |

| ESI and EI-MS | Analysis of novel substituted benzimidazole derivatives. | The fragmentation patterns of various newly synthesized benzimidazole derivatives were discussed to confirm their structures. | researchgate.net |

Future Research Trajectories for 3ah-benzimidazole Chemistry

Development of Sustainable and Eco-Friendly Synthetic Methodologies for 3aH-Benzimidazole Scaffolds

The synthesis of benzimidazole scaffolds, the more stable tautomeric form of 3aH-benzimidazoles, is undergoing a green revolution, with a strong focus on developing sustainable and eco-friendly methodologies. ijarsct.co.inchemmethod.comchemmethod.com Traditional methods often involve harsh reaction conditions, toxic solvents, and expensive catalysts, leading to environmental concerns and economic drawbacks. ijarsct.co.inchemmethod.com Consequently, the field is shifting towards greener alternatives that are cost-effective, energy-efficient, and environmentally benign. ijarsct.co.in

Key areas of development in the sustainable synthesis of benzimidazoles include:

Green Catalysts: The use of heterogeneous catalysts is a significant step towards sustainable synthesis. nih.gov These catalysts can be easily recovered and reused, minimizing waste and cost. nih.gov Examples include zinc-based boron nitride (Zn-BNT), which has been used for the microwave-assisted synthesis of benzimidazoles with good reusability. nih.gov Metal-organic frameworks (MOFs) like MIL-53(Fe) and NH2-MIL-125(Ti) have also been employed as efficient and recyclable heterogeneous catalysts. chemmethod.comrsc.orgresearchgate.net Natural catalysts, such as pomegranate peel powder, are also being explored as an eco-friendly option. nanobioletters.com

Alternative Reaction Conditions: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly reducing reaction times from hours to minutes and improving yields. ijarsct.co.inrjptonline.org Photocatalysis, utilizing visible light and catalysts like fluorescein or flavins, offers a mild and inexpensive route to benzimidazoles without the need for additional oxidants or metals. cnr.itrsc.orgrsc.orgnih.gov

Eco-Friendly Solvents: The replacement of hazardous organic solvents with greener alternatives like water or ethanol is a crucial aspect of sustainable synthesis. chemmethod.combeilstein-journals.org Solvent-free reaction conditions are also being developed to further minimize environmental impact. ijarsct.co.innih.gov

Biocatalysis: The use of enzymes, such as lipases, as catalysts in the synthesis of N-substituted benzimidazole derivatives represents a promising avenue for green chemistry. mdpi.commdpi.com Biocatalytic methods operate under mild conditions and offer high selectivity and efficiency. ijarsct.co.inmdpi.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations Involving this compound

While much of the research has focused on the more stable 1H-benzimidazole tautomer, the transient this compound intermediate holds unique reactivity that is ripe for exploration. Understanding and harnessing the reactivity of this less stable isomer can open doors to novel chemical transformations and the synthesis of complex heterocyclic systems.

Future research in this area will likely focus on:

Trapping and Characterization: Developing methods to generate and trap the fleeting this compound intermediate will be crucial for studying its structure and reactivity. This could involve low-temperature spectroscopic techniques or reactions with specific trapping agents.

Cycloaddition Reactions: 3aH-Benzimidazoles are known to undergo Diels-Alder dimerization reactions. researchgate.net A deeper investigation into their behavior in other cycloaddition reactions, such as [3+2] cycloadditions, could lead to the synthesis of novel fused heterocyclic systems. nih.govlibretexts.orgmdpi.com The exploration of retro-[3+2]-cycloaddition reactions, which are important in the decomposition of other nitrogen-containing heterocycles, could also provide insights into the stability and fragmentation pathways of 3aH-benzimidazoles. nih.gov

Rearrangement Reactions: The rearrangement of initially formed 3aH-benzimidazoles to more stable benzimidazole structures is a known phenomenon. researchgate.net Studying the mechanisms of these rearrangements, including skeletal rearrangements and sigmatropic shifts, could provide valuable tools for synthetic chemists. researchgate.net

C-H Functionalization: Direct C-H functionalization of the this compound core, if achievable, would provide a highly atom-economical route to substituted derivatives, avoiding the need for pre-functionalized starting materials.

By exploring these novel reactivity patterns, chemists can unlock the synthetic potential of the this compound scaffold and develop new strategies for the construction of complex molecules with potential applications in various fields.

Integration of Machine Learning and Artificial Intelligence in the Design and Prediction of this compound Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry, and the study of 3aH-benzimidazoles is no exception. These computational tools can accelerate the discovery and development of new molecules and reactions by predicting properties and outcomes with increasing accuracy.

Future applications of ML and AI in this compound chemistry include:

Predictive Modeling for Reactivity and Properties: ML algorithms can be trained on existing experimental data to build models that predict the reactivity of this compound derivatives in various reactions. researchgate.netnih.gov These models can also predict key molecular properties such as stability, solubility, and electronic characteristics. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models, often developed using ML techniques, can correlate the structural features of benzimidazole derivatives with their biological activity or other properties. researchgate.netnih.govresearchgate.net This allows for the in silico screening of large virtual libraries of compounds to identify promising candidates for synthesis and testing. researchgate.net For example, ML-based QSAR models have been successfully used to predict the corrosion inhibition efficiency of benzimidazole derivatives. researchgate.netnih.gov

De Novo Molecular Design: AI algorithms can be used to design novel this compound derivatives with desired properties. nih.gov By learning from vast datasets of chemical structures and their associated properties, these algorithms can generate new molecules that are optimized for a specific application, such as a particular biological target. nih.gov

Reaction Optimization and Synthesis Planning: ML models can be employed to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. vapourtec.com AI-powered retrosynthesis tools can also assist in planning the most efficient synthetic routes to complex this compound-containing target molecules.

The synergy between computational modeling and experimental work will undoubtedly accelerate the pace of discovery in this compound chemistry, leading to the more rapid development of new materials and therapeutic agents. researchgate.net

Strategic Design and Synthesis of Next-Generation Functional Materials Incorporating the this compound Motif

The unique structural and electronic properties of the benzimidazole core make it an attractive building block for the design of next-generation functional materials. ijarsct.co.in While the direct incorporation of the unstable this compound tautomer into stable materials is challenging, the principles learned from its chemistry can inform the design of advanced materials based on the more stable benzimidazole scaffold.

Future research in this area will focus on the strategic design and synthesis of:

Organic Electronics: Benzimidazole derivatives are being explored for their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net Their ability to transport electrons makes them suitable for use as electron-transporting materials. researchgate.net Polycyclic benzimidazole derivatives, in particular, are of interest for applications as organic semiconductors. nih.gov

Metal-Organic Frameworks (MOFs): The benzimidazole moiety can be incorporated as a ligand in the construction of MOFs. chemmethod.comrsc.orgresearchgate.netcolab.wsosti.gov These porous crystalline materials have a wide range of potential applications, including gas storage and separation, catalysis, and sensing. chemmethod.comosti.gov The ability to tune the properties of MOFs by modifying the benzimidazole ligand opens up possibilities for creating materials with tailored functionalities.

Polymers: Polybenzimidazoles are a class of high-performance polymers known for their excellent thermal and chemical stability. nih.gov Future research will likely focus on developing new polymerization methods and incorporating functionalized benzimidazole monomers to create polymers with enhanced properties for applications in demanding environments.

Sensors: The ability of the benzimidazole scaffold to interact with various analytes through hydrogen bonding and other non-covalent interactions makes it a promising candidate for the development of chemical sensors. bocsci.com By attaching appropriate signaling units to the benzimidazole core, it is possible to design sensors that exhibit a detectable response, such as a change in color or fluorescence, upon binding to a target molecule.

The versatility of the benzimidazole motif, combined with the growing understanding of its chemistry, will continue to drive the development of innovative functional materials with a wide range of applications.

Q & A

Basic Research Questions

Q. What are the predominant synthetic routes for 3aH-benzimidazole derivatives, and how do reaction conditions impact yield and purity?

- Methodological Answer : Common methods include condensation of o-phenylenediamine with carbonyl compounds (e.g., aldehydes) under acidic conditions , and heterocyclic rearrangements (e.g., from quinoxalinones) to access structurally diverse derivatives . Nanoparticle catalysts (e.g., metal oxides) improve efficiency by reducing reaction time and enhancing yields (e.g., 85–92% yields under mild conditions) . Key variables include solvent choice (e.g., ethanol vs. acetic acid), temperature (reflux vs. room temperature), and stoichiometric ratios, which influence byproduct formation and purification challenges .

Q. Which analytical techniques are most robust for characterizing this compound derivatives?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions and purity , while FT-IR identifies functional groups (e.g., NH stretching at ~3400 cm⁻¹) .

- Computational : Vibrational Energy Distribution Analysis (VEDA) and Potential Energy Distribution (PED) assess molecular planarity and electron density .

- Chromatography : HPLC with QSRR (Quantitative Structure-Retention Relationship) models correlates retention times with descriptors like polar surface area and logP .

Advanced Research Questions

Q. How can QSAR models optimize the design of this compound derivatives with targeted biological activity?

- Methodological Answer :

- Descriptor Selection : Use HyperChem PM3 optimization to calculate 14+ descriptors (e.g., dipole moment, HOMO/LUMO energies) .

- Model Building : Apply Multiple Linear Regression (MLR) with backward elimination to derive predictive equations (e.g., IC₅₀ = 0.92 × logP + 1.14 × polarizability) .

- Validation : Cross-validate via Leave-One-Out (LOO) and statistical metrics (R² > 0.85, Q² > 0.7) . For antimalarial derivatives, model accuracy reached 76–81% in activity prediction .

Q. What computational strategies elucidate the binding mechanisms of this compound derivatives to biological targets?

- Methodological Answer :

- Docking Studies : Identify hotspot residues (e.g., Ser90/Thr127 in FXR agonists) using AutoDock Vina .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess stability (e.g., RMSD < 2.0 Å) and hydrogen bond occupancy .

- Free Energy Calculations : Linear Interaction Energy (LIE) models quantify binding free energies (ΔG ≈ -8.5 kcal/mol for high-affinity ligands) .

Q. How do steric and electronic effects influence the coordination chemistry of this compound-metal complexes?

- Methodological Answer :

- Structural Analysis : X-ray crystallography reveals ligand displacement (e.g., 0.2–0.4 Å in Cu(II) complexes due to steric crowding) .

- DFT Calculations : Assess electron donation capacity (e.g., benzimidazole → metal charge transfer) using B3LYP/6-311++G(d,p) basis sets .

- Spectroscopic Trends : UV-Vis and EPR correlate d-d transitions and geometry (e.g., square planar vs. tetrahedral) .

Q. What are the key challenges in translating this compound derivatives into clinical therapeutics?

- Methodological Answer :

- Drug Resistance : Structural optimization to overcome target mutations (e.g., β-tubulin in antiparasitics) .

- Synthetic Limitations : High-cost reagents and low yields in multi-step syntheses; nanoparticle catalysts offer scalability .

- Data Gaps : Limited receptor structural data (e.g., Hedgehog pathway proteins) hampers rational design .

Methodological Contradictions and Resolutions

Q. How can researchers resolve discrepancies in synthesis yields reported for this compound derivatives?

- Analysis : Traditional acid-catalyzed methods (e.g., Phillips–Ladenburg) often yield <60% due to side reactions, while nanoparticle-catalyzed routes achieve >85% .

- Resolution : Standardize solvent systems (e.g., ethanol/acetic acid) and employ real-time monitoring (e.g., TLC/HPLC) to optimize conditions .

Q. Why do some QSAR models fail to predict bioactivity accurately for this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.